![molecular formula C5H6O B562233 3-Methylfuran-d3 CAS No. 105855-05-8](/img/structure/B562233.png)
3-Methylfuran-d3
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Overview
Description
3-Methylfuran-d3 is a volatile organic compound (VOCs) used as a potential non-intrusive tool for screening of lung cancer . It is a deuterated form of 3-methylfuran . This organic compound is a colorless liquid that is soluble in water and most organic solvents .
Molecular Structure Analysis
3-Methylfuran-d3 is an isomer of tetrahydrofuran and contains a five-membered ring with a methyl group attached to one of the carbon atoms . The deuterium atoms in 3-Methylfuran-d3 are located at the 3 and 4 positions of the ring .
Chemical Reactions Analysis
One of the main applications of 3-Methylfuran-d3 is as a labeled internal standard for gas chromatography-mass spectrometry (GC-MS) analysis . It is commonly used in the analysis of biofuels, pharmaceuticals, and food products .
Physical And Chemical Properties Analysis
3-Methylfuran-d3 has a molecular formula of C5H6O and a molecular weight of 85.12 g/mol . It is a colorless liquid that is soluble in water and most organic solvents .
Scientific Research Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
3-Methylfuran-d3 serves as a labeled internal standard for GC-MS, aiding in the accurate quantification of compounds in complex mixtures. It’s particularly useful in analyzing biofuels, pharmaceuticals, and food products to ensure quality and safety standards .
Environmental Testing
This compound can be used in environmental testing to track pollution sources and understand atmospheric chemistry, especially related to organic compounds .
Food Safety Analysis
In food safety, 3-Methylfuran-d3 helps identify and quantify harmful compounds formed during food processing, like furan derivatives known to be present in heat-treated foods .
Pharmaceutical Research
It’s used in pharmaceutical research to study the metabolism and pharmacokinetics of drugs, providing insights into drug efficacy and safety .
Biofuel Development
Researchers use 3-Methylfuran-d3 to analyze biofuel composition and optimize production processes for cleaner, renewable energy sources .
Chemical Synthesis
As a stable isotope-labeled compound, it’s employed in chemical synthesis to trace reaction pathways and understand mechanistic details of complex reactions .
Mechanism of Action
- Role : 3-Methylfuran-d3 serves as a labeled internal standard for gas chromatography-mass spectrometry (GC-MS) analysis .
- Resulting Changes : It helps maintain calcium and phosphorus levels, essential for bone health and various metabolic functions .
- Downstream Effects : Proper vitamin D levels impact transcription regulation, bone metabolism, and other physiological processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
3-(trideuteriomethyl)furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRQXYWFQKJIP-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=COC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662102 |
Source
|
Record name | 3-(~2~H_3_)Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105855-05-8 |
Source
|
Record name | 3-(~2~H_3_)Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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